molecular formula C21H25ClN4OS3 B2949612 (4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone hydrochloride CAS No. 1351642-93-7

(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone hydrochloride

Cat. No. B2949612
CAS RN: 1351642-93-7
M. Wt: 481.09
InChI Key: UMMQHCQKUWUGQX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including thiophen, thiadiazin, piperazin, and cyclopentyl groups. These groups are common in many pharmaceuticals and materials due to their unique chemical properties .

Scientific Research Applications

Organic Electronics

This compound, with its thiophene and thiadiazine units, is a potential candidate for use in organic electronics due to its ability to act as a donor-acceptor polymer. These polymers are crucial for creating materials with tunable optoelectronic properties, which are essential for devices like photovoltaics, light-emitting diodes, electrochromic devices, and field-effect transistors .

Photovoltaic Applications

The conjugated system present in the compound can be utilized in the synthesis of donor-acceptor polymers for photovoltaic applications. Such polymers have been shown to achieve power conversion efficiencies, making them suitable for solar cell applications .

Polymerization Studies

The compound’s structure allows for direct C-H arylation polymerization, a method that has gained interest for synthesizing high-purity polymers with consistent molecular weight and minimal batch-to-batch variation. This is particularly relevant for the production of polymers used in high-tech applications .

Electrical and Optical Property Analysis

Due to the presence of thiophene units, the compound can be used to study electrical and optical properties in polymers. These studies are vital for the development of new materials for electronic and photonic devices .

Photocatalytic Hydrogen Evolution

The compound’s derivatives can be designed to enhance photocatalytic hydrogen evolution efficiency, a critical aspect of sustainable energy research. The incorporation of thiophene units into copolymers has shown potential for highly efficient photocatalytic hydrogen production .

Sulfide Oxidation Tuning

Sulfide oxidation tuning is another application where this compound’s framework can be beneficial. Adjusting the sulfide content in polymers can lead to materials with improved photocatalytic activities, which is essential for environmental remediation and energy conversion .

Electrochemical Studies

The electrochemical properties of polymers derived from this compound can be explored for their potential use in energy storage devices. The thiophene units contribute to the stability and conductivity of the material, which are key factors for batteries and supercapacitors .

Optoelectronic Material Development

Lastly, the compound can serve as a building block for developing new optoelectronic materials. Its structural features allow for the fine-tuning of band gaps and electronic properties, which are crucial for the next generation of optoelectronic devices .

Future Directions

Future research could involve studying this compound’s potential applications in various fields such as pharmaceuticals, materials science, or organic electronics .

properties

IUPAC Name

(1-thiophen-2-ylcyclopentyl)-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS3.ClH/c26-19(21(7-1-2-8-21)18-6-4-14-28-18)24-9-11-25(12-10-24)20-23-22-16(15-29-20)17-5-3-13-27-17;/h3-6,13-14H,1-2,7-12,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMQHCQKUWUGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN(CC3)C4=NN=C(CS4)C5=CC=CS5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone hydrochloride

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